molecular formula C11H15BrO3 B8614663 4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene

Cat. No.: B8614663
M. Wt: 275.14 g/mol
InChI Key: IYOSRMOIJJWLCX-UHFFFAOYSA-N
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Description

4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

4-bromo-1-(2,2-dimethoxyethoxy)-2-methylbenzene

InChI

InChI=1S/C11H15BrO3/c1-8-6-9(12)4-5-10(8)15-7-11(13-2)14-3/h4-6,11H,7H2,1-3H3

InChI Key

IYOSRMOIJJWLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methylphenol (5 g), bromoacetaldehyde dimethyl acetal (3.8 ml) and potassium hydroxide (3.0 g) in dimethylsulphoxide (15 ml) was heated to reflux for 21/2 h. Water (50 ml) was added to the cooled mixture which was then extracted with ether (4×50 ml). The extracts were washed with 5N sodium hydroxide (50 ml) and brine (50 ml), dried (MgSO4), then evaporated in vacuo to give the title compound as a brown oil (6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromoacetaldehyde dimethylacetal (6.05 ml) was added to a stirred solution of 4-bromo-2-methylphenol (10.0 g) and KOH (5.0 g) in dry DMSO (40 ml). The solution was warmed to 100° C. for 4 hours. After this time the reaction mixture was cooled to room temperature and poured into water (200 ml). The aqueous layer was extracted with ether (2×100 ml). The combined organic layers were separated, washed with 2N aqueous NaOH (2×50 ml), dried over MgSO4, filtered, and the solvent removed under reduced pressure to afford a brown oil. Purification by MPLC (15% ethyl acetate/n-hexane) afforded 4-bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene as a colourless oil (6.24 g). 1H NMR (360 MHz,CDCl3)δ2.21 (3H, s), 3.46 (6H,s), 3.98 (2H, d, J=3.6 Hz), 4.69 (1H, t, J=3.6 Hz), 6.56 (1H, d, J=7.2 Hz), 7.26 (1H, d, J=7.2 Hz), 7.39 (1H, s).
Quantity
6.05 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Powdered potassium carbonate (3.36 g, 24.3 mmol) is added to a stirred solution of 4-bromo-2-methylphenol (3.03 g, 16.2 mmol) and bromoacetaldehyde dimethyl acetal (3.56 g, 21.1 mmol) in anhydrous DMF (20 mL). The resultant mixture is stirred at 85° C. under nitrogen for 24 hours. The mixture is cooled to ambient temperature; then water (100 mL) and EtOAc (100 mL) are added to the mixture. The organic layer is separated, dried over MgSO4, filtered and concentrated. The oil is chromatographed on silica (gradient 5-20% EtOAc in hexane) to give 1.78 g (6.47 mmol, 40% yield) of the title compound. EIMS: m/z 274 (M+, 79Br), 276 (M+, 81Br). Analysis for C11H15BrO3: calcd: C, 48.02; H, 5.50; found: C, 48.32; H, 5.53.
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
40%

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